molecular formula C7H10N2O2 B2650588 Methyl 1-cyanopyrrolidine-3-carboxylate CAS No. 367906-55-6

Methyl 1-cyanopyrrolidine-3-carboxylate

Cat. No.: B2650588
CAS No.: 367906-55-6
M. Wt: 154.169
InChI Key: OICJQZQATQMRGR-UHFFFAOYSA-N
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Description

Methyl 1-cyanopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with an ester in the presence of a base, which facilitates the formation of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-cyanopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The nitrile and ester groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylate: Lacks the nitrile group, which affects its reactivity and biological activity.

    1-Cyanopyrrolidine: Lacks the ester group, leading to different chemical properties and applications.

    Methyl 2-cyanopyrrolidine-3-carboxylate: Similar structure but with a different position of the nitrile group, resulting in distinct reactivity and biological effects.

Uniqueness

Methyl 1-cyanopyrrolidine-3-carboxylate is unique due to the presence of both nitrile and ester groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-cyanopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICJQZQATQMRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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